molecular formula C14H12ClNO3 B13885921 4-Chloro-2-(2-methoxyanilino)benzoic acid

4-Chloro-2-(2-methoxyanilino)benzoic acid

Cat. No.: B13885921
M. Wt: 277.70 g/mol
InChI Key: JHZFYRQECSQYAZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(2-methoxyanilino)benzoic acid is an organic compound with the molecular formula C14H12ClNO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxyaniline groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(2-methoxyanilino)benzoic acid typically involves the following steps:

    Methylation: Dimethyl sulfate is used to methylate the starting material.

    Chlorination: N-chloro-succinimide is employed for the chlorination process.

    Hydrolysis: Alkaline hydrolysis is performed to de-esterify the intermediate product.

    Acidification: Hydrochloric acid is used to acidify the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves scaling up the laboratory synthesis procedures to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-methoxyanilino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Chloro-2-(2-methoxyanilino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-methoxyanilino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(2-methoxyanilino)benzoic acid is unique due to the presence of both chlorine and methoxyaniline groups on the benzoic acid core. This unique structure imparts specific chemical and biological properties that are not observed in its analogs .

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-chloro-2-(2-methoxyanilino)benzoic acid

InChI

InChI=1S/C14H12ClNO3/c1-19-13-5-3-2-4-11(13)16-12-8-9(15)6-7-10(12)14(17)18/h2-8,16H,1H3,(H,17,18)

InChI Key

JHZFYRQECSQYAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=C(C=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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